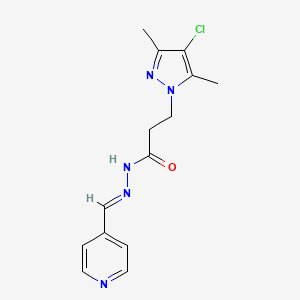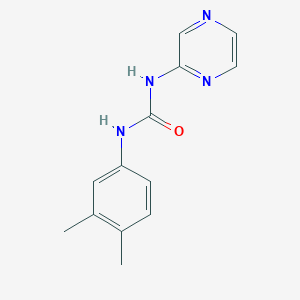![molecular formula C15H14BrFN2O2 B5465086 N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)
N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BFEU and is synthesized through a multi-step process.
科学研究应用
BFEU has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BFEU has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of BFEU is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. BFEU has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell division and growth. Additionally, BFEU has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BFEU has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing the growth and spread of cancer. BFEU has also been shown to reduce the production of inflammatory cytokines, which are molecules involved in the inflammatory response. Additionally, BFEU has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
实验室实验的优点和局限性
BFEU has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, BFEU has been shown to have low toxicity and is well-tolerated by cells and animals. However, one limitation of BFEU is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
未来方向
There are several future directions for research on BFEU. One area of research is to further understand its mechanism of action, which could lead to the development of more effective therapies. Additionally, BFEU could be studied in combination with other drugs to determine if it has synergistic effects. Finally, BFEU could be studied in animal models to determine its efficacy and safety in vivo.
合成方法
The synthesis of BFEU involves several steps, starting with the reaction of 2-fluorophenol with 4-bromobenzoyl chloride to form 2-(4-bromophenyl)phenol. This intermediate compound is then reacted with ethyl isocyanate to form N-(4-bromophenyl)-N'-[2-hydroxyethyl]urea, which is then treated with 2-chloroethyl ether to form N-(4-bromophenyl)-N'-[2-(2-chloroethoxy)ethyl]urea. The final step involves the reaction of N-(4-bromophenyl)-N'-[2-(2-chloroethoxy)ethyl]urea with potassium fluoride in the presence of 18-crown-6 to form BFEU.
属性
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O2/c16-11-5-7-12(8-6-11)19-15(20)18-9-10-21-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPBGQMWJUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

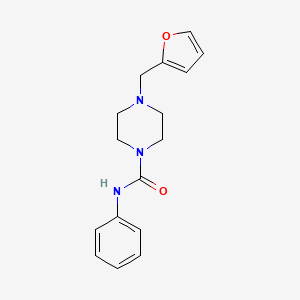
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide](/img/structure/B5465009.png)
![(3R*,3aR*,7aR*)-1-[5-(methoxymethyl)-2-furoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5465033.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5465039.png)
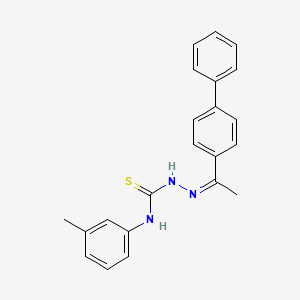
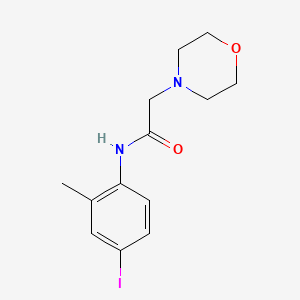
![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)
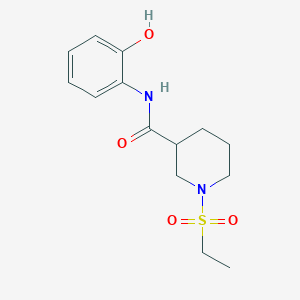
![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
